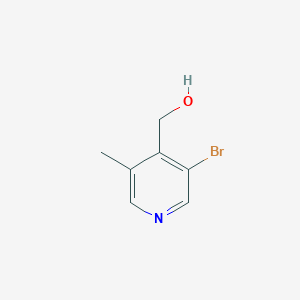

3-Bromo-5-methylpyridine-4-methanol

Description

General Overview of Pyridine (B92270) Derivatives in Academic Research

Significance of the Pyridine Scaffold in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of heterocyclic chemistry. chemijournal.com Its unique electronic properties, arising from the electronegative nitrogen atom, make it a versatile building block in the synthesis of a vast array of complex molecules. nih.gov The pyridine ring is found in numerous natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.gov This prevalence in biological systems underscores its fundamental role in life processes. In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure, meaning it is a recurring motif in a large number of biologically active compounds and approved drugs. rsc.orgresearchgate.net The nitrogen atom's ability to form hydrogen bonds is a key factor in the interaction of pyridine-containing molecules with biological targets such as enzymes and receptors. nih.gov

Role of Functionalized Pyridines in Advanced Chemical Research

The strategic placement of various functional groups onto the pyridine core dramatically expands its utility in advanced chemical research. nih.gov Functionalization allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its reactivity, selectivity, and biological activity. koreascience.krnih.gov For instance, the introduction of substituents can enhance a compound's potency, improve its metabolic stability, or increase its permeability across biological membranes. nih.govresearchgate.net In materials science, functionalized pyridines are integral components of ligands for organometallic complexes, which have applications in catalysis and the development of functional nanomaterials. nih.gov Researchers are continually exploring novel methods for the C-H functionalization of pyridines to create diverse molecular architectures for various applications, including the development of new pharmaceuticals and agrochemicals. innovations-report.comacs.org

Contextualization of 3-Bromo-5-methylpyridine-4-methanol

Structural Classification within Bromopyridine and Hydroxymethylpyridine Subfamilies

This compound belongs to two important subfamilies of pyridine derivatives: bromopyridines and hydroxymethylpyridines.

Bromopyridines : This class of compounds features one or more bromine atoms attached to the pyridine ring. tcichemicals.comtcichemicals.com The position of the bromine atom significantly influences the chemical reactivity of the molecule. For example, 2-bromopyridine (B144113) is a versatile intermediate in organic synthesis, readily undergoing reactions like lithiation. wikipedia.orgnih.gov 3-Bromopyridine (B30812) is another common isomer used in various synthetic applications. nih.gov The presence of a bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of a wide range of other functional groups.

Hydroxymethylpyridines : This group is characterized by a hydroxymethyl (-CH2OH) substituent on the pyridine ring. thegoodscentscompany.com The hydroxymethyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's physical properties and biological interactions. It can also be a precursor for other functional groups through oxidation or substitution reactions.

This compound is a unique molecule that combines features of both these subfamilies, with a bromine atom at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position.

Importance of Specific Substitution Patterns on Pyridine Core Reactivity

The specific arrangement of substituents on the pyridine ring in this compound has a profound impact on its chemical behavior. The electron-withdrawing nature of the nitrogen atom generally makes the pyridine ring less reactive towards electrophilic substitution compared to benzene, with such reactions preferentially occurring at the 3- and 5-positions. nih.gov Conversely, the ring is more susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. nih.gov

The substituents on this compound further modulate this inherent reactivity:

The bromo group at the 3-position is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack but can serve as a site for various cross-coupling reactions.

The methyl group at the 5-position is an electron-donating group, which can influence the regioselectivity of reactions.

The hydroxymethyl group at the 4-position can direct metallation reactions and can be involved in intramolecular interactions.

This specific substitution pattern creates a unique electronic and steric environment that dictates the molecule's reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. The interplay of these substituents allows for selective transformations at different positions of the pyridine ring, a critical aspect in the design and synthesis of novel compounds with desired properties. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C7H8BrNO |

| Molecular Weight | 202.05 g/mol |

| CAS Number | 1785583-70-1 bldpharm.com |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-methylpyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-9-3-7(8)6(5)4-10/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUVRWXKTVKLTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Methylpyridine 4 Methanol

Reactivity of the Pyridine (B92270) Ring System in 3-Bromo-5-methylpyridine-4-methanol

The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups. The presence of a bromine atom further influences this reactivity.

Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring of 3-bromopyridine (B30812) derivatives is challenging. The C3 position is not inherently activated towards nucleophilic attack compared to the C2, C4, and C6 positions. acs.org For a successful SNAr reaction to occur on a bromopyridine, the bromine atom typically needs to be at the 4-position, which is more prone to undergo substitution. rsc.org

However, a tandem approach involving isomerization followed by nucleophilic substitution provides an indirect route to functionalize the pyridine core at the 4-position, starting from a 3-bromo precursor. This process is discussed in more detail in the isomerization section below.

The pyridine ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes electrophilic aromatic substitution significantly more difficult than for benzene. The presence of an electron-withdrawing bromine atom at the 3-position further deactivates the ring, making electrophilic attack highly unfavorable. Such reactions, if they proceed at all, would require harsh conditions and would likely result in low yields and a mixture of products.

Recent studies have revealed that 3-bromopyridines can undergo a base-catalyzed isomerization to form 4-bromopyridines. nih.govrsc.org This transformation is significant because it converts a relatively unreactive 3-bromo isomer into a more reactive 4-bromo intermediate that can readily participate in subsequent reactions like nucleophilic substitution. rsc.org

The mechanism is proposed to proceed through a pyridyne intermediate. rsc.orgnih.gov A strong base, such as a phosphazene superbase (P4-t-Bu), deprotonates the pyridine ring, leading to the elimination of HBr and the formation of a transient 3,4-pyridyne. Subsequent re-addition of the bromide can lead to the formation of the thermodynamically more reactive 4-bromopyridine (B75155) isomer. This isomerization enables unconventional 4-selective substitution reactions on readily available 3-bromopyridine starting materials. nih.govrsc.org

Table 1: Conditions for Base-Catalyzed Isomerization of 3-Bromopyridine

| Catalyst/Base | Solvent | Outcome | Reference |

| P4-t-Bu | 1,4-Dioxane | Isomerization to 4-bromopyridine | rsc.orgnih.gov |

This table illustrates a key finding in the study of bromopyridine reactivity, demonstrating a pathway to overcome the low reactivity of the 3-position towards nucleophiles.

Reactivity of the Bromine Substituent in this compound

The bromine atom at the C3 position is the primary handle for a variety of powerful synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This reaction allows for the formation of a new carbon-carbon bond between the pyridine ring and a wide variety of aryl or heteroaryl groups. These reactions are tolerant of many functional groups and typically proceed in high yields. mdpi.comresearchgate.net

The general approach involves reacting the bromopyridine substrate with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comarkat-usa.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. uzh.ch

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Bromopyridines

| Component | Example | Purpose | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates oxidative addition and reductive elimination | mdpi.comuzh.ch |

| Base | K₃PO₄, KOH, Cs₂CO₃ | Activates the boronic acid and neutralizes HBr byproduct | mdpi.comarkat-usa.orguzh.ch |

| Solvent | 1,4-Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction | mdpi.comarkat-usa.org |

| Coupling Partner | Arylboronic Acids | Introduces the new aryl or heteroaryl group | mdpi.comuzh.ch |

This interactive table outlines the essential components for performing a Suzuki-Miyaura reaction, a cornerstone for modifying brominated heterocycles.

Metal-halogen exchange is a fundamental organometallic reaction that converts an aryl halide into a highly reactive organometallic intermediate. wikipedia.org For this compound, this involves treating the compound with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), at low temperatures. tcnj.eduias.ac.in

This reaction rapidly exchanges the bromine atom for a lithium atom, generating a lithiated pyridine species. This intermediate is a powerful nucleophile and can be trapped with a wide range of electrophiles to introduce new functional groups. A significant challenge with substrates bearing acidic protons, such as the hydroxyl group in this compound, is that the strong base can deprotonate the alcohol instead of performing the desired exchange. A specialized protocol using a combination of a Grignard reagent (i-PrMgCl) and n-BuLi has been developed to achieve selective bromine-metal exchange on heterocyclic substrates with acidic protons under non-cryogenic conditions. nih.gov

Table 3: Metal-Halogen Exchange and Subsequent Electrophilic Quench

| Reagent(s) | Intermediate Formed | Potential Electrophiles | Resulting Functional Group | Reference |

| n-BuLi | Lithiated Pyridine | H₂O | Hydrogen (debromination) | tcnj.edu |

| i-PrMgCl then n-BuLi | Magnesiated Pyridine | DMF (Dimethylformamide) | Aldehyde (-CHO) | nih.gov |

| n-BuLi | Lithiated Pyridine | CH₃I (Methyl Iodide) | Methyl (-CH₃) | tcnj.edu |

| n-BuLi | Lithiated Pyridine | Benzaldehyde | Secondary Alcohol | tcnj.edu |

This table showcases the versatility of the metal-halogen exchange reaction, allowing the bromine atom to be replaced by a variety of other functional groups.

Reactivity of the Hydroxymethyl Group in this compound

The primary alcohol, or hydroxymethyl group (-CH₂OH), at the 4-position of the pyridine ring is a primary site for a variety of chemical transformations. Its reactivity allows for the introduction of new functional groups and the extension of the molecule's carbon skeleton, making it a pivotal point for derivatization.

Derivatization through Esterification and Acylation

The hydroxymethyl group of pyridylmethanols can readily undergo esterification with carboxylic acids or their derivatives, and acylation with agents like sulfonyl chlorides. While specific esterification examples for this compound are not prominently detailed in surveyed literature, the acylation of a structurally analogous compound, (5-Bromo-4-methyl-pyridin-3-yl)-methanol, with methanesulfonyl chloride is well-documented. This reaction, typically conducted in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF), yields the corresponding methanesulfonate (B1217627) (mesylate) ester. stackexchange.com This transformation is significant as it converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Table 1: Acylation of a (Bromo-methyl-pyridin-yl)methanol Isomer stackexchange.com

| Reactant | Reagent | Base | Solvent | Product |

| (5-Bromo-4-methyl-pyridin-3-yl)-methanol | Methanesulfonyl chloride | Triethylamine | THF | (5-Bromo-4-methyl-pyridin-3-yl)methyl methanesulfonate |

This reaction highlights a fundamental reactivity pathway of the hydroxymethyl group, which is expected to be similar for this compound.

Oxidative Transformations

The primary alcohol of this compound can be oxidized to form either 3-bromo-5-methylpyridine-4-carbaldehyde or 3-bromo-5-methylpyridine-4-carboxylic acid, depending on the oxidant and reaction conditions. Common reagents for the oxidation of primary alcohols to aldehydes include manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄).

While specific literature detailing the oxidation of this compound is scarce, the reverse reaction, the reduction of 5-bromo-pyridine-3-carbaldehyde to the corresponding alcohol using sodium borohydride, proceeds in high yield (95%). sigmaaldrich.com This suggests that the equilibrium can be shifted and the oxidation is a feasible, standard transformation. The resulting aldehyde and carboxylic acid are valuable intermediates for forming imines, amides, and other derivatives.

Role in Coordination Chemistry as a Ligand

Pyridine and its derivatives are classic ligands in coordination chemistry, utilizing the lone pair of electrons on the nitrogen atom to coordinate with a wide range of metal ions. jscimedcentral.comwikipedia.orgwikipedia.org this compound can act as a monodentate ligand through its pyridine nitrogen. The presence of the hydroxymethyl group offers the potential for bidentate coordination (N, O-chelation), although this is less common for pyridin-4-yl-methanol derivatives compared to their pyridin-2-yl counterparts due to the larger chelate ring that would be formed.

Transition metal complexes involving substituted pyridines are numerous and their geometry can be octahedral, tetrahedral, or square planar. wikipedia.orgacs.org For example, palladium(II) has been shown to form a variety of square-planar complexes with 4-substituted pyridine ligands. acs.org The electronic properties of the pyridine ring, influenced by the bromo and methyl substituents, will affect the strength of the metal-ligand bond. While no specific coordination complexes of this compound are detailed in the reviewed literature, its fundamental structure suggests it is a capable ligand for forming stable metal complexes. researchgate.net

Adduct Formation with Lewis Acids

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a Lewis base. wikipedia.org It can react with various Lewis acids, such as boron trihalides (e.g., BF₃) or metal salts, to form adducts. The strength of this interaction, or Lewis basicity, is influenced by the electronic effects of the substituents on the pyridine ring. stackexchange.comthieme-connect.comacs.org

Directed Functionalization Strategies for this compound

The substituents on the pyridine ring can direct further functionalization in a regioselective manner. The bromine atom is particularly important for introducing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Furthermore, the interplay between the ring's substituents can be exploited for directed metallation reactions.

A primary strategy for functionalizing this molecule is through metal-catalyzed cross-coupling reactions at the C-Br bond. The Suzuki-Miyaura coupling, which uses a palladium catalyst to couple the aryl bromide with a boronic acid or ester, is a powerful method for forming new C-C bonds. This reaction has been demonstrated on closely related bromo-methyl-pyridine systems to introduce various aryl and heteroaryl groups. wikipedia.org

Another key strategy is directed ortho-metallation (DoM). The existing substituents can direct deprotonation to a specific adjacent position on the ring using a strong base, typically an organolithium reagent. For example, studies on 3-bromo-5-substituted pyridines have shown that lithiation can be directed to either the C-2 or C-4 position depending on the directing group and the lithium amide base used (e.g., LDA vs. LTMP). thieme-connect.com The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of new substituents with high regiocontrol. A patent for a related isomer, 3,5-dibromo-4-methyl-pyridine, demonstrates this principle by using n-butyllithium for lithiation followed by quenching with DMF to install a formyl group. stackexchange.com

Table 2: Representative Directed Functionalization Reactions on Bromo-Pyridine Scaffolds

| Starting Material | Reaction Type | Reagents | Product Type | Ref. |

| 5-bromo-2-methylpyridin-3-amine (B1289001) | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 5-aryl-2-methylpyridin-3-amine | wikipedia.org |

| 3-bromo-5-(oxazolinyl)pyridine | Directed Lithiation | LDA or LTMP, Electrophile (E) | 2-E- or 4-E-3-bromo-5-(oxazolinyl)pyridine | thieme-connect.com |

| 3,5-Dibromo-4-methyl-pyridine | Lithiation-Formylation | n-Butyllithium, DMF | 5-Bromo-3-formyl-4-methyl-pyridine | stackexchange.com |

These strategies underscore the value of this compound as a scaffold, where the bromo and hydroxymethyl groups serve as handles for sequential and controlled modifications to build more complex molecular architectures.

Advanced Derivatives and Structure Activity Relationship Sar Studies

Synthesis of Pyridine-Based Derivatives from 3-Bromo-5-methylpyridine-4-methanol Scaffolds

The chemical architecture of this compound provides three primary handles for synthetic modification: the bromine atom at the 3-position, the hydroxymethyl group at the 4-position, and the methyl group at the 5-position. Each of these sites can be selectively functionalized to generate a diverse library of derivatives.

Functionalization at the Bromine Position

The bromine atom on the pyridine (B92270) ring is a versatile functional group, primarily serving as a precursor for various metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. While specific examples with this compound are not extensively documented in readily available literature, the Suzuki-Miyaura coupling of related bromopyridine derivatives is a well-established and highly efficient transformation. mdpi.com For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in good to moderate yields, demonstrating the feasibility of this approach on a similar scaffold. mdpi.com It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with a variety of boronic acids and esters to yield 3-aryl or 3-heteroaryl-5-methylpyridine-4-methanol derivatives.

Sonogashira Coupling: The Sonogashira reaction, another palladium-catalyzed process, enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in drug discovery. The reactivity of bromopyridines in Sonogashira couplings is well-documented, suggesting that this compound would be a suitable substrate for the introduction of various alkynyl moieties at the 3-position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines. The amination of bromopyridines is a common synthetic strategy. It is expected that this compound can be coupled with a diverse range of primary and secondary amines, as well as N-heterocycles, to produce a library of 3-amino-5-methylpyridine-4-methanol derivatives. For example, the amination of 3-bromo-4-methylpyridine (B15001) with ammonia (B1221849) in the presence of a copper catalyst yields 3-amino-4-methylpyridine (B17607) in high yield. google.com

Table 1: Potential Cross-Coupling Reactions at the Bromine Position

| Coupling Reaction | Reagent | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-5-methylpyridine-4-methanol |

| Sonogashira | Terminal alkyne | 3-Alkynyl-5-methylpyridine-4-methanol |

| Buchwald-Hartwig | Amine | 3-Amino-5-methylpyridine-4-methanol |

Functionalization at the Hydroxymethyl Position

The primary alcohol of the hydroxymethyl group offers a rich site for chemical modification, allowing for the introduction of various functional groups through oxidation, etherification, and esterification.

Key Transformations:

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents such as manganese dioxide (MnO2) or Dess-Martin periodinane would likely yield the corresponding 3-bromo-5-methylpyridine-4-carbaldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent could be employed to obtain 3-bromo-5-methylpyridine-4-carboxylic acid.

Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol with a base followed by reaction with an alkyl halide, can be used to prepare a variety of ethers. This modification can influence the lipophilicity and pharmacokinetic properties of the resulting derivatives.

Esterification: The reaction of the hydroxymethyl group with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under standard esterification conditions (e.g., Fischer esterification, Steglich esterification) would produce a range of ester derivatives. These esters can act as prodrugs, releasing the active alcohol in vivo.

Table 2: Potential Functionalization at the Hydroxymethyl Position

| Reaction | Reagent | Potential Product |

| Oxidation (mild) | MnO2 | 3-Bromo-5-methylpyridine-4-carbaldehyde |

| Oxidation (strong) | KMnO4 | 3-Bromo-5-methylpyridine-4-carboxylic acid |

| Etherification | Alkyl halide, Base | 3-Bromo-5-methyl-4-(alkoxymethyl)pyridine |

| Esterification | Carboxylic acid | 3-Bromo-5-methylpyridin-4-yl)methyl ester |

Chemical Modifications of the Methyl Group

The methyl group at the 5-position is generally less reactive than the other functional groups. However, under specific conditions, it can undergo halogenation.

Halogenation:

Radical halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or UV light), can introduce one or more halogen atoms onto the methyl group. This would lead to the formation of 5-(halomethyl), 5-(dihalomethyl), or 5-(trihalomethyl) derivatives. The side-chain chlorination of methylpyridines is a known industrial process, often requiring high temperatures. youtube.com The resulting halomethyl groups can then serve as electrophilic sites for further nucleophilic substitution reactions.

Exploration of Novel Pyridine Architectures Incorporating this compound Moieties

The functional handles on this compound allow for its incorporation into more complex and novel pyridine-based architectures. Intramolecular reactions or sequential intermolecular reactions can lead to the formation of fused heterocyclic systems. For example, derivatives of 3-amino-4-methylpyridine, which can be synthesized from the parent bromo compound, are key intermediates in the synthesis of the anti-AIDS drug nevirapine. patsnap.comgoogle.com This highlights the potential of this scaffold in constructing biologically active polycyclic systems. The synthesis of various heterocyclic compounds fused to a pyridine ring, such as imidazopyridines and pyrazolopyridines, has been reported to yield compounds with significant anticancer and neuroprotective activities, respectively. nih.govnih.gov

Computational Approaches in Derivative Design and SAR Prediction

While specific computational studies on this compound derivatives are not widely reported, computational chemistry is a powerful tool in modern drug discovery for designing and predicting the biological activity of novel compounds.

In Silico Methods:

Molecular Docking: This technique can be used to predict the binding mode and affinity of designed derivatives within the active site of a biological target. By understanding these interactions, medicinal chemists can prioritize the synthesis of compounds with a higher probability of being active. For instance, in silico studies have been used to investigate the binding modes of pyridopyridine derivatives as FMS kinase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models, once validated, can be used to predict the activity of unsynthesized derivatives. 2D-QSAR and 3D-QSAR studies have been successfully applied to various classes of pyridine derivatives to understand the structural requirements for their biological activity. nih.govnih.gov

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic properties of molecules, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). This information can help in understanding the reactivity of the scaffold and in designing derivatives with improved electronic properties for target interaction. DFT studies have been employed to analyze pyridine-based derivatives synthesized via Suzuki cross-coupling. mdpi.com

The application of these computational tools to a library of virtual derivatives of this compound would be a crucial step in a rational drug design campaign, enabling the efficient exploration of chemical space and the identification of promising candidates for synthesis and biological evaluation.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations for 3-Bromo-5-methylpyridine-4-methanol

Quantum mechanical calculations are fundamental to predicting the molecular properties of this compound from first principles. These methods allow for the determination of the molecule's optimized geometry, electronic energy, and other key parameters.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netmostwiedzy.plresearchgate.net For a molecule like this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular structure and vibrational frequencies. researchgate.netmdpi.com The choice of functional and basis set is crucial for obtaining accurate results that are comparable to experimental data. researchgate.net Studies on related bromopyridine and methylpyridine derivatives have demonstrated the reliability of DFT in predicting geometric parameters and electronic properties. researchgate.netmdpi.com These calculations would reveal the bond lengths, bond angles, and dihedral angles of this compound, providing a foundational understanding of its three-dimensional structure.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. acs.org Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide a rigorous framework for studying molecular systems. mostwiedzy.pl While computationally more demanding than DFT, ab initio calculations can offer a high level of accuracy. For this compound, ab initio calculations would provide a benchmark for the results obtained from DFT methods. These calculations are particularly useful for obtaining a precise description of the electronic wavefunction and for studying systems where electron correlation effects are significant.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. The following subsections explore various facets of the electronic structure of this compound as predicted by computational methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. scielo.br The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions of the pyridine (B92270) ring and the substituents, while the LUMO would be distributed over the electron-deficient areas. The substituents (bromo, methyl, and methanol (B129727) groups) will influence the energies of these orbitals. For instance, electron-donating groups like methyl and methanol would raise the HOMO energy, while the electron-withdrawing bromo group would lower the LUMO energy. nih.govrsc.org

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine | -6.89 | -0.45 | 6.44 |

| 3-Bromopyridine (B30812) | -7.02 | -0.89 | 6.13 |

| 3-Methylpyridine | -6.68 | -0.38 | 6.30 |

This table presents representative data from computational studies on related pyridine derivatives to illustrate expected trends.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue). researchgate.net

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for electrophilic attack. rsc.org The oxygen atom of the methanol group would also exhibit a negative potential. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the regions around the hydrogen atoms of the methyl group would show positive potential, indicating them as potential sites for nucleophilic attack. researchgate.net The bromine atom would have a region of both positive (the σ-hole) and negative potential. researchgate.net

Charge Density Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. scirp.orguni-muenchen.de It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which aligns with the intuitive Lewis structure concept. uni-muenchen.de NBO analysis can quantify the charge on each atom and describe the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. scirp.orgnih.gov

Chemical Reactivity Descriptors

Fukui Functions for Reactive Site Prediction

The Fukui function, ƒ(r), is a key descriptor that identifies the most reactive sites within a molecule by analyzing the change in electron density as the number of electrons is altered. wikipedia.orgnih.gov It helps in pinpointing the regions most susceptible to electrophilic attack (where an electron is removed) and nucleophilic attack (where an electron is added).

For a molecule like this compound, the Fukui functions would be calculated for each atom to determine its propensity for different types of reactions. In a related computational study on 2-bromo-5-methylpyridine (B20793), Fukui function analysis was performed to identify reactive sites. niscpr.res.in Based on the known electronic effects of the substituents on the pyridine ring, a similar analysis for this compound would likely reveal the following:

The nitrogen atom of the pyridine ring is expected to be a primary site for electrophilic attack due to its lone pair of electrons.

The carbon atoms of the pyridine ring, particularly those at positions 2, 4, and 6, are generally susceptible to nucleophilic attack, with the precise reactivity order influenced by the electronic effects of the bromo, methyl, and hydroxymethyl substituents. The bromine atom, being electronegative, would enhance the electrophilicity of the carbon atom it is attached to.

A hypothetical condensed Fukui function analysis for this compound is presented in the table below, based on general principles of pyridine chemistry and findings for similar molecules. The values represent the propensity of each atom to attack by nucleophiles (ƒ+) and electrophiles (ƒ-).

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |

| N1 | Low | High |

| C2 | High | Low |

| C3 | Moderate | Low |

| C4 | High | Low |

| C5 | Moderate | Low |

| C6 | High | Low |

| Br | Low | Moderate |

| C (methyl) | Low | Low |

| O (methanol) | Moderate | High |

Note: The above table is a qualitative representation and actual values would require specific DFT calculations for this compound.

Analysis of Reactivity Indices

Global reactivity descriptors provide a general overview of a molecule's reactivity. These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness, indicating higher reactivity (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

Computational studies on various pyridine derivatives have shown how different substituents influence these parameters. ias.ac.intandfonline.com For this compound, the presence of an electron-withdrawing bromine atom and electron-donating methyl and hydroxymethyl groups would collectively determine its reactivity profile. A DFT study on 2-amino-3-bromo-5-nitropyridine (B103754) provided values for these indices, which can serve as a reference point for understanding the potential reactivity of a similarly substituted pyridine. researchgate.net

The following table presents hypothetical reactivity indices for this compound, benchmarked against known data for substituted pyridines.

| Reactivity Index | Predicted Value (eV) |

| EHOMO | -8.5 to -9.5 |

| ELUMO | -1.0 to -2.0 |

| Ionization Potential (I) | 8.5 to 9.5 |

| Electron Affinity (A) | 1.0 to 2.0 |

| Electronegativity (χ) | 4.75 to 5.75 |

| Chemical Hardness (η) | 3.25 to 4.25 |

| Global Softness (S) | 0.12 to 0.15 |

| Electrophilicity Index (ω) | 2.6 to 3.9 |

Note: These values are estimates based on trends observed in related molecules and would need to be confirmed by specific calculations.

Conformational Analysis and Potential Energy Surface (PES) Scans

The presence of the flexible hydroxymethyl group at the 4-position of the pyridine ring introduces conformational isomerism to this compound. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

A Potential Energy Surface (PES) scan is a computational method used to explore the energy landscape of a molecule as a function of one or more of its internal coordinates, such as dihedral angles. researchgate.netq-chem.com For this compound, a PES scan would typically involve rotating the C3-C4-C(methanol)-O bond to identify the most stable conformations (energy minima) and the energy barriers between them (transition states).

While a specific PES scan for this compound is not published, studies on similar molecules with rotatable groups provide a framework for what to expect. The rotation of the hydroxymethyl group would likely be influenced by steric interactions with the adjacent methyl group and electronic interactions with the pyridine ring. The most stable conformers would be those that minimize these interactions. It is plausible that conformations where the hydroxyl group is oriented away from the methyl group would be energetically favored.

The following table illustrates a hypothetical potential energy surface scan for the rotation of the hydroxymethyl group in this compound, with the dihedral angle representing the C3-C4-C(methanol)-O torsion.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 | Eclipsed (Transition State) |

| 60 | 0.5 | Gauche |

| 120 | 2.0 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 2.0 | Eclipsed (Transition State) |

| 300 | 0.5 | Gauche |

Note: This table represents a simplified and hypothetical energy profile. The actual PES could be more complex due to multiple influencing factors.

Theoretical Calculations of Thermodynamic Properties

Theoretical calculations can provide valuable data on the thermodynamic properties of a molecule, such as its heat of formation, entropy, and heat capacity. These properties are essential for understanding the stability and behavior of the compound under various conditions. DFT methods are commonly employed for these calculations. researchgate.net

The following table presents the theoretically calculated thermodynamic properties for 2-bromo-5-methylpyridine, which can be considered as a baseline for estimating the properties of this compound.

| Thermodynamic Property | Value for 2-bromo-5-methylpyridine |

| Heat Capacity (Cp) | 32.1 J/mol·K |

| Entropy (S) | 345.2 J/mol·K |

| Enthalpy (H) | 19.8 kJ/mol |

Note: The values are from a study on 2-bromo-5-methylpyridine and are intended to be representative. niscpr.res.in The addition of the hydroxymethyl group would increase these values for this compound.

Analytical Characterization Methodologies in Academic Research

Chromatographic Separation and Purity Assessment

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of organic reactions and assessing the purity of isolated products in real-time. In the context of synthesizing or analyzing 3-Bromo-5-methylpyridine-4-methanol, TLC provides a rapid and cost-effective method to qualitatively assess the sample.

Detailed Research Findings:

In a typical laboratory setting, a small amount of a solution containing this compound is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system, also known as the eluent. As the eluent moves up the plate by capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the adsorbent and the solvent.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. For a compound like this compound, which contains a polar hydroxyl group and a pyridine (B92270) ring, its Rf value would be highly dependent on the choice of the eluent system. A common practice is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). By varying the ratio of these solvents, the Rf value can be optimized to fall within a desirable range (typically 0.3-0.7) for better separation and visualization.

Visualization of the spots on the TLC plate is often achieved under UV light (254 nm), as pyridine derivatives are typically UV-active. Alternatively, staining agents such as potassium permanganate (B83412) or iodine can be used to reveal the spots. The presence of a single spot on the TLC plate in multiple solvent systems is a strong indicator of the purity of the compound.

| Parameter | Description | Typical Value/Observation |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent or mixture of solvents that moves up the plate. | Hexane:Ethyl Acetate (e.g., 1:1 or 2:1 v/v) |

| Retention Factor (Rf) | Ratio of the distance traveled by the compound to the distance traveled by the solvent front. | Dependent on the exact solvent system, but expected to be intermediate due to the presence of both polar and non-polar functional groups. |

| Visualization | Method used to see the separated spots. | UV light (254 nm), Potassium permanganate stain, or Iodine vapor. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. For this compound, GC can be employed to determine its purity with high precision and to quantify its presence in a mixture.

Detailed Research Findings:

In a GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized in a heated inlet. An inert carrier gas (e.g., helium or nitrogen) then sweeps the vaporized sample into a long, thin column. The column is coated with a stationary phase, and the separation of components is achieved based on their differential partitioning between the carrier gas (mobile phase) and the stationary phase. The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic property of the compound under a specific set of GC conditions.

The choice of the column is critical for a successful separation. For a moderately polar compound like this compound, a column with a mid-polarity stationary phase, such as one containing a percentage of phenyl and/or cyanopropyl groups (e.g., a DB-5ms or HP-5ms), would be suitable. The oven temperature is typically programmed to increase gradually, which allows for the efficient separation of compounds with a range of boiling points.

The detector at the end of the column, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), generates a signal as each component elutes. An FID is a universal detector for organic compounds and provides a response that is proportional to the mass of the carbon in the analyte. A Mass Spectrometer, when used as a detector (GC-MS), provides not only quantitative information but also structural information by fragmenting the eluted molecules and analyzing the resulting mass-to-charge ratios. The resulting mass spectrum is a molecular fingerprint that can be used for definitive identification.

| Parameter | Description | Typical Value/Condition |

| Column Type | The type of GC column used for separation. | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Stationary Phase | The coating material inside the column. | 5% Phenyl Polysiloxane (or similar mid-polarity phase) |

| Carrier Gas | The inert gas used to carry the sample through the column. | Helium or Nitrogen |

| Inlet Temperature | The temperature at which the sample is vaporized. | 250 °C (typical) |

| Oven Program | The temperature profile of the GC oven during the analysis. | e.g., Initial temp 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | The device used to detect the eluted compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Retention Time | The time taken for the compound to elute from the column. | Dependent on the specific conditions, a characteristic value for the compound. |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide definitive proof of its molecular structure.

Detailed Research Findings:

The first and often most challenging step in X-ray crystallography is the growth of a high-quality single crystal. This can be achieved by slow evaporation of a saturated solution of the compound, slow cooling of a hot, saturated solution, or vapor diffusion techniques using a binary solvent system.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is obtained.

| Parameter | Description | Hypothetical Data for a Crystalline Sample |

| Crystal System | The symmetry system to which the crystal belongs. | e.g., Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P21/c or Pca21 |

| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a = [value] Å, b = [value] Å, c = [value] Åα = 90°, β = [value]°, γ = 90° |

| Bond Lengths | The distances between bonded atoms. | e.g., C-Br, C-N, C-O, C-C, C-H, O-H bond lengths |

| Bond Angles | The angles between adjacent bonds. | e.g., C-C-Br, C-N-C, C-C-O bond angles |

Note: The data in this table is hypothetical and serves as an example of the type of information obtained from an X-ray crystallography experiment. Actual data would require experimental determination.

Elemental Analysis for Compositional Verification

Elemental Analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements in a compound. For this compound (C7H8BrNO), this method is used to verify that the empirical formula of the synthesized compound matches the theoretical composition.

Detailed Research Findings:

In a typical elemental analysis for C, H, and N, a small, precisely weighed amount of the sample is combusted at high temperature in a stream of oxygen. This converts the carbon in the sample to carbon dioxide (CO2), the hydrogen to water (H2O), and the nitrogen to nitrogen gas (N2) or nitrogen oxides which are then reduced to N2. These combustion products are then passed through a series of detectors that quantify their amounts. The percentage of bromine is usually determined by other methods, such as titration after combustion or by ion chromatography.

The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are then compared with the theoretically calculated percentages based on the molecular formula C7H8BrNO. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the compound.

| Element | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) |

| Carbon (C) | 41.61 | [Value ± 0.4%] |

| Hydrogen (H) | 4.00 | [Value ± 0.4%] |

| Bromine (Br) | 39.55 | [Value ± 0.4%] |

| Nitrogen (N) | 6.93 | [Value ± 0.4%] |

| Oxygen (O) | 7.92 | (Typically determined by difference) |

Note: The experimental values in this table are represented as a range and would be specific numerical values in an actual analysis report.

Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates

3-Bromo-5-methylpyridine-4-methanol serves as a crucial intermediate in the synthesis of more complex molecules. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromo group can be readily substituted with aryl, alkyl, or other functional groups, allowing for the construction of a diverse library of pyridine (B92270) derivatives.

The hydroxymethyl group at the 4-position offers another site for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of chemical transformations. Alternatively, the alcohol can be converted into an ether or an ester, or it can be used to introduce the entire pyridyl-methanol moiety into a larger molecular framework. The presence of the methyl group at the 5-position also influences the electronic properties and steric environment of the molecule, which can be exploited to achieve regioselectivity in certain reactions.

Design and Synthesis of Advanced Ligands for Coordination Chemistry

The synthesis of novel ligands is a critical aspect of coordination chemistry, as the ligand structure dictates the properties and reactivity of the resulting metal complex. This compound is a valuable precursor for the design of advanced ligands. The pyridine nitrogen atom is a classic coordination site for a wide range of metal ions.

The functional groups on the pyridine ring allow for the construction of polydentate ligands. For example, the hydroxymethyl group can be modified to introduce another coordinating arm, transforming the molecule from a simple monodentate ligand into a bidentate or tridentate chelator. The bromine atom can be functionalized through cross-coupling reactions to attach other donor groups, leading to the formation of intricate ligand systems with tailored electronic and steric properties. These advanced ligands are instrumental in the development of new catalysts, sensors, and materials with specific functions. Research into pyrimidine-based ligands, such as (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, has shown their utility in forming transition metal complexes with potential biological activities, highlighting the general potential of such functionalized heterocyclic methanols in coordination chemistry. ijacskros.com

Building Blocks for Complex Molecular Architectures and Scaffolds

The development of new therapeutic agents and functional materials often relies on the synthesis of complex molecular architectures. This compound serves as an important building block in the construction of these elaborate structures. The trifunctional nature of the molecule allows it to be incorporated into larger scaffolds through a sequence of selective chemical transformations.

For example, the bromine atom can be used as a point of attachment in a multi-step synthesis, while the hydroxymethyl group can be protected and deprotected as needed to perform reactions at other parts of the molecule. This controlled, stepwise approach enables the synthesis of highly substituted pyridine derivatives that can serve as core structures for a variety of applications. The general class of quinoline (B57606) and quinazoline (B50416) derivatives, which can be accessed from highly functionalized pyridine precursors, are recognized for their importance in the synthesis of drugs with a range of therapeutic activities, including anticancer and anti-inflammatory properties. cymitquimica.com The ability to build upon the this compound framework makes it a valuable component in the synthetic chemist's toolbox for creating novel and complex molecular entities.

Table of Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 1785583-70-1 |

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-methylpyridine-4-methanol?

The synthesis typically involves halogenation or coupling reactions. For example, brominated pyridine precursors can undergo substitution or Suzuki-Miyaura cross-coupling using palladium catalysts under inert atmospheres (e.g., argon). Microwave-assisted synthesis (140°C, 2 minutes) may enhance reaction efficiency, followed by purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the structure of this compound characterized?

Structural elucidation employs:

Q. What safety precautions are necessary when handling this compound?

Use flame-retardant lab coats, chemical-resistant gloves, and eye protection. Avoid inhalation/ingestion; work in a fume hood. Spills should be contained using inert absorbents, and waste must comply with halogenated organic disposal protocols .

Advanced Research Questions

Q. How can steric hindrance at the pyridine ring affect substitution reactions in derivatives of this compound?

Steric effects at the 3-bromo and 4-methanol positions may slow nucleophilic substitution. Strategies include:

- Using bulky ligands (e.g., triphenylphosphine) to stabilize transition states.

- Microwave heating to enhance reaction kinetics under controlled conditions .

- Introducing protective groups (e.g., Boc) for the methanol moiety to reduce steric interference during bromine substitution .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Purification : Gradient elution in column chromatography (e.g., DMF/ethanol mixtures) improves separation of polar intermediates.

- Catalyst selection : Bis(triphenylphosphine)palladium(II) dichloride enhances cross-coupling efficiency .

- Reaction monitoring : TLC or HPLC tracks intermediate formation, minimizing side products .

Q. How to address contradictions in reported reactivity of bromine substituents in similar pyridine derivatives?

Discrepancies often arise from electronic effects or competing reaction pathways. For example:

- Solvent polarity : Ethanol vs. DMF may alter nucleophilicity of attacking agents.

- Temperature : Prolonged reflux (10–20 hours) in ethanol increases substitution but risks decomposition .

- Substituent positioning : Electron-withdrawing groups (e.g., trifluoromethyl) at adjacent positions can activate or deactivate the bromine site .

Q. How to design experiments to study hydrogen-bonding interactions of this compound in crystal structures?

- Crystallization : Grow single crystals in polar solvents (e.g., ethanol/water).

- X-ray diffraction : Use SHELXL for refinement, focusing on O–H···N and O–H···Br interactions.

- Hirshfeld surface analysis : Quantify intermolecular contacts and packing motifs .

Q. What methodologies evaluate the bioactivity of this compound in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.